7,7-Dimethyloctanoic acid
Overview
Description
7,7-Dimethyloctanoic acid is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂. It is a colorless liquid with a molecular weight of 172.26 g/mol, a boiling point of 243-253°C, and a melting point of -39°C . This compound is known for its highly branched structure, which imparts unique properties such as good hydrophobicity, acid and alkali resistance, and UV resistance .
Preparation Methods
7,7-Dimethyloctanoic acid is synthesized through the alkylation reaction of nonylene with carbon monoxide . This process results in a mixture of isomers due to the isomeric nature of nonylene and the rearrangement reactions that occur during alkylation . Industrial production methods involve the use of optimized process conditions to achieve high conversion rates and effective utilization of reagents .
Chemical Reactions Analysis
7,7-Dimethyloctanoic acid undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form salts, accompanied by the evolution of heat.
Esterification: Forms esters when reacted with alcohols, commonly used in the production of surface coatings and cement additives.
Oxidation and Reduction: Participates in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Scientific Research Applications
7,7-Dimethyloctanoic acid is widely used in scientific research and industrial applications due to its unique properties:
Mechanism of Action
7,7-Dimethyloctanoic acid exerts its effects through its carboxylic acid functional group, which can donate hydrogen ions in the presence of a base . This property allows it to participate in various chemical reactions, including neutralization and esterification. The highly branched structure of neodecanoic acid contributes to its stability and resistance to hydrolysis, making it effective in various applications .
Comparison with Similar Compounds
7,7-Dimethyloctanoic acid is unique due to its highly branched structure, which imparts superior properties compared to other carboxylic acids. Similar compounds include:
- 2,2,3,5-Tetramethylhexanoic acid
- 2,4-Dimethyl-2-isopropylpentanoic acid
- 2,5-Dimethyl-2-ethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diethylhexanoic acid
These compounds share similar structural features but differ in their specific applications and properties. This compound’s unique structure makes it particularly effective in applications requiring high stability and resistance to environmental factors .
Properties
IUPAC Name |
7,7-dimethyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | NEODECANOIC ACID | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NEODECANOIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866704 | |
Record name | 7,7-Dimethyloctanoic acid | |
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Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |
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Boiling Point |
482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |
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Flash Point |
201 °F (USCG, 1999), 94 °C c.c. | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |
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Density |
0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |
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URL | https://cameochemicals.noaa.gov/chemical/17828 | |
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Vapor Density |
Relative vapor density (air = 1): 5.9 | |
Record name | NEODECANOIC ACID | |
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Vapor Pressure |
0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |
Record name | Neodecanoic acid | |
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CAS No. |
26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |
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URL | https://cameochemicals.noaa.gov/chemical/17828 | |
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Record name | Neodecanoic acid | |
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Melting Point |
less than 104 °F (USCG, 1999), -39 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17828 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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